molecular formula C8H11NO5 B11777448 Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate

Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate

Cat. No.: B11777448
M. Wt: 201.18 g/mol
InChI Key: SYZVYPBPNVXJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate, often involves the (3 + 2) cycloaddition reaction. This reaction typically uses an alkyne as a dipolarophile and a nitrile oxide as the dipole . The reaction can be catalyzed by metals such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can act as inhibitors of enzymes or receptors, modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate is unique due to its specific functional groups, which can influence its reactivity and biological activity. The presence of the methoxyethoxy group may enhance its solubility and interaction with biological targets compared to other isoxazole derivatives .

Properties

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

methyl 3-(2-methoxyethoxy)-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C8H11NO5/c1-11-3-4-13-7-5-6(14-9-7)8(10)12-2/h5H,3-4H2,1-2H3

InChI Key

SYZVYPBPNVXJLR-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NOC(=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.